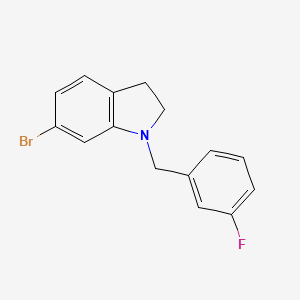

6-Bromo-1-(3-fluorobenzyl)indoline

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-1-[(3-fluorophenyl)methyl]-2,3-dihydroindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrFN/c16-13-5-4-12-6-7-18(15(12)9-13)10-11-2-1-3-14(17)8-11/h1-5,8-9H,6-7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGGAAOZGJFXOLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=CC(=C2)Br)CC3=CC(=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthetic Analysis of 6 Bromo 1 3 Fluorobenzyl Indoline

Disconnection Strategies for the Indoline (B122111) Ring System

The indoline core is a bicyclic structure containing a benzene (B151609) ring fused to a five-membered nitrogen-containing ring. Its synthesis can be approached through various strategies that involve forming the heterocyclic ring onto a pre-existing benzene derivative.

A primary disconnection strategy involves breaking the C2-C3 and the N1-C7a bonds. This approach is conceptually derived from well-established indole (B1671886) syntheses, which can be adapted for indoline production, often by a final reduction step. For instance, the Fischer indole synthesis, a cornerstone in heterocyclic chemistry, could be envisioned. This would involve the reaction of a substituted phenylhydrazine (B124118) with a suitable carbonyl compound, followed by cyclization and subsequent reduction of the indole double bond.

Modern synthetic methods offer more direct routes. Photocatalyzed radical cyclization, for example, can be used to construct the indoline ring system from appropriately substituted precursors. nih.govacs.org Another powerful method involves benzyne-mediated cyclization, which can form substituted indolines from ortho-haloaniline derivatives. nih.gov Intramolecular reactions, such as the Diels-Alder cycloaddition of aminofurans (IMDAF), also provide a pathway to the indoline skeleton. acs.org

A logical retrosynthetic disconnection of the indoline ring of the target molecule would lead back to a 2-halo-N-alkylaniline derivative, which can then undergo an intramolecular cyclization. For example, a palladium-catalyzed reaction could form the C2-C3 bond.

Table 1: Disconnection Strategies for the Indoline Ring

| Disconnection Strategy | Precursor Type | Corresponding Forward Reaction | Notes |

|---|---|---|---|

| Fischer Indole Synthesis followed by Reduction | Substituted Phenylhydrazine and Aldehyde/Ketone | Acid-catalyzed cyclization, then hydrogenation | A classic, robust method. |

| Bischler-Möhlau Indole Synthesis | α-Halo-ketone and Aniline (B41778) | Cyclization/Aromatization | Requires specific aniline and ketone precursors. |

| Palladium-Catalyzed Cyclization | o-alkynyltrifluoroacetanilide | Reductive cyclization | Offers good control over substitution patterns. nih.gov |

| Benzyne-Mediated Cyclization | o-haloaniline derivative with a side chain | Cyclization via benzyne (B1209423) intermediate | Effective for creating diverse substitution. nih.gov |

Disconnection Strategies for the N1-Benzyl Moiety

The bond between the indoline nitrogen (N1) and the benzyl (B1604629) group is an amide-type C-N bond. This represents one of the most straightforward disconnections in the retrosynthetic analysis of 6-Bromo-1-(3-fluorobenzyl)indoline. slideshare.net

The disconnection of the N1-C(benzyl) bond suggests a nucleophilic substitution reaction as the corresponding forward synthesis step. This is a widely used method for the N-alkylation of indoles and indolines. orgsyn.orgnih.gov The synthetic equivalents for this transformation would be 6-bromoindoline (B1282224), acting as the nucleophile, and a 3-fluorobenzyl halide (such as 3-fluorobenzyl bromide or chloride), acting as the electrophile. sysrevpharm.org

The reaction is typically carried out in the presence of a base to deprotonate the indoline nitrogen, thereby increasing its nucleophilicity. Common bases for this purpose include sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) or potassium hydroxide (B78521) (KOH) in dimethyl sulfoxide (B87167) (DMSO). orgsyn.orgnih.gov

Table 2: Reagents for N1-Benzyl Moiety Synthesis

| Reactant (Synthetic Equivalent) | Role |

|---|---|

| 6-Bromoindoline | Nucleophile |

| 3-Fluorobenzyl bromide | Electrophile |

| Sodium Hydride (NaH) or Potassium Hydroxide (KOH) | Base |

| Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | Solvent |

Disconnection Strategies for the C6-Bromine Substituent

The introduction of the bromine atom at the C6 position of the indoline ring can be approached in two primary ways: direct bromination of an advanced intermediate or starting the synthesis from a pre-brominated precursor.

Functional Group Interconversion (FGI): A direct C6-Br disconnection points to an electrophilic aromatic substitution reaction on the 1-(3-fluorobenzyl)indoline precursor. fiveable.me The nitrogen atom of the indoline ring is an activating group and directs incoming electrophiles to the ortho and para positions. The para position (C5) is typically the most electronically favored site for substitution. However, selective bromination at C6 can be challenging and may require specific brominating agents and conditions to overcome the inherent regioselectivity. Agents like N-Bromosuccinimide (NBS) are commonly used for such transformations. clockss.org In some cases, enzymatic bromination using vanadium bromoperoxidase has been explored for selective indole halogenation. escholarship.org

Starting from a Brominated Precursor: A more reliable and common strategy is to begin the synthesis with a commercially available starting material that already contains the bromine atom at the desired position. This simplifies the synthetic route by avoiding potentially low-yielding or non-selective bromination steps. A highly practical starting material for this route is 6-bromoisatin (B21408) (6-bromo-1H-indole-2,3-dione). sigmaaldrich.comnih.govbldpharm.com

The synthesis would proceed as follows:

N-benzylation: 6-bromoisatin is first reacted with 3-fluorobenzyl bromide to yield 1-(3-fluorobenzyl)-6-bromoisatin. google.com

Reduction: The two ketone groups of the isatin (B1672199) ring are then reduced to a methylene (B1212753) group (CH2) to form the final indoline ring. This reduction can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH4) or through a two-step process such as a Wolff-Kishner or Clemmensen reduction.

This latter approach offers superior control over the regiochemistry of the bromine substituent.

Table 3: Strategies for C6-Bromine Introduction

| Strategy | Precursor Molecule | Reagents for Forward Synthesis | Key Considerations |

|---|---|---|---|

| Electrophilic Aromatic Substitution | 1-(3-fluorobenzyl)indoline | N-Bromosuccinimide (NBS), Br2 | Potential for mixtures of isomers (C4, C5, C6). Low regioselectivity. clockss.orgchemicalpapers.com |

Synthetic Methodologies for 6 Bromo 1 3 Fluorobenzyl Indoline

Construction of the Indoline (B122111) Core

The formation of the indoline ring system is the cornerstone of synthesizing 6-Bromo-1-(3-fluorobenzyl)indoline. This can be achieved through two principal strategies: the cyclization of acyclic precursors or the reduction of a corresponding indole (B1671886).

Cyclization Reactions for Indoline Formation

Cyclization reactions offer a direct route to the indoline skeleton from appropriately substituted open-chain compounds. These methods often involve the formation of a crucial carbon-nitrogen bond to close the five-membered ring.

Palladium-catalyzed C-H amination has emerged as a powerful tool for the synthesis of indolines. nih.govacs.orgacs.org This method involves the intramolecular cyclization of β-arylethylamine derivatives, where a palladium catalyst facilitates the formation of the C-N bond by activating a C-H bond on the aromatic ring. acs.orgorganic-chemistry.org For the synthesis of this compound, a suitable precursor would be N-(3-fluorobenzyl)-2-(4-bromophenyl)ethanamine, potentially with a directing group to facilitate the reaction.

The general reaction proceeds via the formation of a palladacycle intermediate, which then undergoes reductive elimination to form the indoline product. nih.govacs.org Various palladium catalysts, such as Pd(OAc)₂, can be used, often in the presence of an oxidant. acs.orgorganic-chemistry.org These reactions are valued for their efficiency and tolerance of a wide range of functional groups. acs.orgorganic-chemistry.org

A practical protocol for indoline synthesis involves the use of picolinamide (B142947) (PA) as a protecting and directing group for the β-arylethylamine substrate. acs.org This approach features high efficiency, low catalyst loadings, and mild reaction conditions. acs.orgorganic-chemistry.org The directing group can be subsequently removed under mild basic conditions. acs.org

Table 1: Comparison of Palladium-Catalyzed Intramolecular C-H Amination Conditions for Indoline Synthesis

| Catalyst | Oxidant/Additive | Temperature | Key Features | Reference |

| Pd(OAc)₂ | Air | 60 °C | Efficient with picolinamide directing group, low catalyst loading. | acs.org |

| Pd(OAc)₂ | Diaziridinone | N/A | Forms 3,3-disubstituted indolines via a palladacycle. | nih.govacs.org |

| Pd(II) | PhI(OAc)₂ | N/A | Uses a 2-pyridinesulfonyl protecting group, which is easily removed. | organic-chemistry.org |

| Pd(II) | N-fluoro-2,4,6-trimethylpyridinium triflate | N/A | Tolerates a wide range of functional groups. | organic-chemistry.org |

This table presents generalized data for indoline synthesis and is not specific to this compound.

Hypervalent iodine reagents, such as phenyliodine(III) diacetate (PIDA) and phenyliodine(III) bis(trifluoroacetate) (PIFA), are effective oxidants for promoting the intramolecular cyclization of N-aryl enamines and other suitable precursors to form indolines. tandfonline.comthieme-connect.denih.gov These reagents are attractive due to their mild nature and environmentally benign characteristics. nih.govarkat-usa.org The reaction likely proceeds through an oxidative C-N bond formation. tandfonline.com For the synthesis of the target molecule, a precursor like N-(3-fluorobenzyl)-N-(4-bromostyryl)amine could potentially be cyclized using these methods.

These oxidative cyclizations can be performed under metal-free conditions, offering an alternative to transition-metal-catalyzed routes. tandfonline.comthieme-connect.de The versatility of hypervalent iodine reagents allows for the synthesis of a wide variety of heterocyclic compounds. tandfonline.comnih.govarkat-usa.org Electrosynthesis can also be employed to generate the hypervalent iodine species in situ, eliminating the need for chemical oxidants and reducing waste. acs.org

Table 2: Examples of Hypervalent Iodine Reagents in Heterocycle Synthesis

| Reagent | Abbreviation | Typical Application | Reference |

| Phenyliodine(III) diacetate | PIDA | Oxidative cyclization of N-aryl enamines to indoles. | tandfonline.com |

| [Hydroxy(tosyloxy)iodo]benzene | HTIB | Synthesis of trifluoromethyl-2-isoxazoline-N-oxides. | tandfonline.com |

| Iodosylbenzene | PhIO | Mediates intramolecular oxidative cyclization to form aziridines and oxazolines. | tandfonline.com |

This table illustrates the application of hypervalent iodine reagents in general heterocycle synthesis.

The development of metal-free synthetic methods is a significant goal in modern chemistry to avoid the cost and potential toxicity of metal catalysts. For indoline synthesis, several metal-free strategies have been developed. researchgate.netrsc.orgnih.gov One approach involves an iodine-mediated oxidative intramolecular amination of anilines, which proceeds via the cleavage of unactivated C(sp³)–H and N–H bonds. organic-chemistry.org Another method utilizes DDQ as an oxidant for the C-H amination of N-Ts-2-alkenylanilines to produce a range of substituted indoles, which could then be reduced to indolines. organic-chemistry.orgacs.org

Furthermore, trifluoroacetic acid (TFA) has been shown to be effective as a solvent and catalyst for the intramolecular hydroarylation of alkynes, leading to cyclization. rsc.org A metal-free electrochemical approach using iodine as a mediator also enables the synthesis of indoline derivatives from 2-vinyl anilines. organic-chemistry.org

Table 3: Overview of Metal-Free Cyclization Strategies for Indoline and Indole Synthesis

| Reagent/Condition | Substrate Type | Product | Key Features | Reference |

| Iodine/Oxidant | Anilines | Indolines | Cleavage of unactivated C(sp³)–H and N–H bonds. | organic-chemistry.org |

| DDQ | N-Ts-2-alkenylanilines | Indoles | Operationally simple and robust. | acs.org |

| TFA (solvent) | 3-alkynyl substituted 2-(indol-3-yl)quinoxalines | Indolophenazines | Simple, avoids metal catalysts. | rsc.org |

| Iodine (mediator)/Electrolysis | 2-vinyl anilines | Indolines/Indoles | Switchable synthesis. | organic-chemistry.org |

This table summarizes various metal-free approaches to synthesizing indoline and related indole structures.

Cascade reactions, also known as domino or tandem reactions, allow for the construction of complex molecules in a single pot through a series of consecutive reactions, enhancing synthetic efficiency. nih.gov Various cascade reactions have been developed for the synthesis of indoline and related indole frameworks. nih.govresearchgate.netacs.org

One such strategy involves a dearomative indole C3-alkylation followed by an intramolecular aza-Friedel–Crafts reaction of indole-C3-tethered nucleophiles to access 2,3-fused indolines. acs.org Another example is the palladium-catalyzed cascade carbopalladation and C–H amination to produce 3,4-fused tricyclic indoles. acs.org Photochemical cascade cyclization reactions of N-aryl-allylamines with haloalkanes also provide a direct route to functionalized indolines under mild conditions. acs.org While these examples lead to more complex fused systems, the principles could be adapted for the synthesis of the core this compound scaffold.

Table 4: Examples of Cascade Reactions for Indoline and Indole Synthesis

| Reaction Type | Catalyst/Reagent | Key Transformation | Reference |

| Alkylative Indole Dearomatization/Aza-Friedel–Crafts | NaOtBu, Et₃B | Forms 2,3-fused indolines. | acs.org |

| Carbopalladation/C–H Amination | Palladium catalyst | Forms 3,4-fused tricyclic indoles. | acs.org |

| Photochemical Cascade Cyclization | Gold catalyst | Intermolecular reaction of N-aryl-allylamines and haloalkanes. | acs.org |

| Thiol-Mediated Ring Expansion | Thiol reagent | Converts indoles into functionalized quinolines. | nih.gov |

This table highlights different cascade strategies for constructing complex indole and indoline derivatives.

Reduction of Indoles to Indolines

A common and straightforward method for preparing indolines is the reduction of the corresponding indole derivative. researchgate.netgoogle.com For the target molecule, this would involve the synthesis of 6-Bromo-1-(3-fluorobenzyl)indole followed by its selective reduction. The synthesis of the precursor, 6-Bromo-1-(3-fluorobenzyl)indole, can be achieved by the N-alkylation of 6-bromoindole (B116670) with 3-fluorobenzyl bromide or a similar electrophile. nih.gov

The reduction of the indole's pyrrole (B145914) ring can be accomplished using various reducing agents. google.com Catalytic hydrogenation over transition metals is a classic approach. researchgate.net Chemical reducing agents such as sodium cyanoborohydride in acetic acid have been shown to be effective, providing good yields of indolines. tandfonline.com Borane (B79455) complexes in the presence of trifluoroacetic acid also offer a rapid and high-yielding method for this transformation. google.com A Brønsted acid-catalyzed transfer hydrogenation using Hantzsch dihydropyridine (B1217469) as the hydrogen source provides an efficient, metal-free route to optically active indolines. organic-chemistry.org

Table 5: Selected Reagents for the Reduction of Indoles to Indolines

| Reducing Agent/System | Key Features | Reference |

| Sodium Cyanoborohydride/Acetic Acid | Convenient and high yielding. | tandfonline.com |

| Borane Complex/Trifluoroacetic Acid | Rapid reaction at low temperatures. | google.com |

| Catalytic Transfer Hydrogenation (Mn-complex) | Uses ammonia (B1221849) borane as a hydrogen source. | researchgate.net |

| Brønsted Acid/Hantzsch Dihydropyridine | Metal-free, enantioselective synthesis of optically active indolines. | organic-chemistry.org |

| Polymethylhydrosiloxane (PMHS)/Pd catalyst | Efficient for N-(tert-butoxycarbonyl)indoles at room temperature. | organic-chemistry.orgnih.gov |

This table compares different methodologies for the reduction of the indole nucleus.

Catalytic Hydrogenation Methods

Catalytic hydrogenation is a widely employed, atom-economical method for the reduction of indoles to indolines. This process typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst.

Heterogeneous catalysts are common, with platinum on carbon (Pt/C) being a notable example. The hydrogenation of unprotected indoles can be challenging due to the stability of the aromatic system and potential catalyst poisoning by the resulting amine product. However, the use of an acid activator, such as p-toluenesulfonic acid, in a solvent like water can facilitate the reaction even at room temperature and moderate hydrogen pressure, leading to excellent yields of the corresponding indoline. For N-substituted indoles, various transition-metal catalysts, including rhodium, ruthenium, and iridium complexes, have proven effective.

Recent advancements have also highlighted the use of main-group elements, such as triarylboranes, as catalysts. These systems can achieve high turnover numbers in the solvent-free hydrogenation of N-substituted indoles, demonstrating the potential for more environmentally benign synthetic routes.

Table 1: Representative Conditions for Catalytic Hydrogenation of Indole Derivatives

| Catalyst System | Hydrogen Source | Solvent | Temperature | Typical Yield | Reference |

|---|---|---|---|---|---|

| Pt/C, p-toluenesulfonic acid | H₂ (gas) | Water | Room Temp | Excellent | nih.gov |

| Triarylborane B(C₆F₅)₃ derivative | H₂ (gas) | Solvent-free | 100 °C | High | acs.org |

| Ruthenium-NHC complex | H₂ (gas) | n-hexane | 25-100 °C | High | nih.gov |

Transfer Hydrogenation Techniques

Transfer hydrogenation offers an alternative to the use of high-pressure gaseous hydrogen, employing a hydrogen donor molecule in the presence of a transition-metal catalyst. This method can be advantageous for its milder conditions and operational simplicity.

Indolines themselves can serve as hydrogen donors in certain catalytic systems. For instance, iridium-catalyzed hydrogen transfer from an indoline to an acceptor molecule has been demonstrated. A more common approach for the synthesis of indolines involves using a hydrogen donor like Hantzsch dihydropyridine in the presence of a Brønsted acid catalyst. This method allows for the efficient and enantioselective synthesis of various optically active indolines.

Metal-Mediated Reductions (e.g., Lanthanide/Borane)

Metal-mediated reductions provide another avenue for the conversion of indoles to indolines, often utilizing borane reagents. The combination of sodium borohydride (B1222165) (NaBH₄) with a carboxylic acid like trifluoroacetic acid (TFA) has been shown to effectively reduce the indole ring. This reaction is believed to proceed through the protonation of the indole at the C3 position, forming an indolenium ion which is then reduced.

More recently, lanthanide-promoted hydroboration has been developed as an effective method. The use of a lanthanide catalyst in conjunction with a borane such as tris(pentafluorophenyl)borane, B(C₆F₅)₃, and a hydroboration reagent like pinacolborane (HBpin), allows for the efficient reduction of a variety of indole derivatives to their corresponding nitrogen-containing compounds in moderate to excellent yields. Mechanistic studies suggest the reaction proceeds through the formation of an indole-borane intermediate.

Introduction of the Bromine Substituent at C6

Regioselective Bromination of Indolines or Precursors

Achieving regioselectivity in the bromination of the indole or indoline benzene (B151609) ring can be challenging due to the high reactivity of the pyrrole moiety. However, specific strategies have been developed to direct the substitution to the desired C6 position.

Direct electrophilic aromatic substitution is a fundamental method for introducing substituents onto an aromatic ring. For indoles, the electron-rich nature of the ring system makes it highly susceptible to electrophilic attack. However, this reactivity is highest at the C3 position of the pyrrole ring. To achieve bromination on the benzene portion, particularly at C6, the reactivity of the pyrrole ring must be attenuated. mdpi.com

One strategy involves the introduction of electron-withdrawing groups at the N1 position. This deactivates the pyrrole ring towards electrophilic attack, allowing for substitution on the less reactive benzene ring. The choice of brominating agent and reaction conditions is crucial for controlling the regioselectivity. For the bromination of benzene itself, a Lewis acid catalyst such as FeBr₃ is typically required to activate the bromine molecule. Similar principles can be applied to deactivated indole systems, where the electrophile will preferentially attack the electron-rich positions of the benzenoid ring. The directing effects of the existing substituents will determine the final position of bromination. For a 1-substituted indoline, the nitrogen atom is an ortho-, para-director, activating C5 and C7. However, steric hindrance from the N-benzyl group and the five-membered ring can influence the outcome, making C6 substitution a possibility under specific conditions.

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for bromination, acting as a source of electrophilic bromine. It is often used for allylic and benzylic brominations via radical pathways but can also serve as an electrophile in aromatic substitutions, particularly for activated rings.

In the context of indole chemistry, NBS has been used for various transformations. For achieving C6 regioselectivity, a common strategy involves the use of a precursor where other reactive sites are blocked. For instance, if starting with 1-(3-fluorobenzyl)indoline, direct bromination with NBS could potentially lead to a mixture of products. However, by carefully selecting the substrate and reaction conditions, regioselective bromination can be achieved. Research on the regioselective bromination of methyl indolyl-3-acetate demonstrated that introduction of electron-withdrawing groups at the N1 and C2/C3 positions allowed for selective bromination at C6 with elemental bromine. A similar strategy, employing a suitable protecting or directing group on a 1-(3-fluorobenzyl)indole or indoline intermediate, could facilitate selective bromination at the C6 position using NBS.

Palladium-Catalyzed C-N Bond Formation for Brominated Indoles

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-nitrogen (C-N) bonds, essential for constructing the core structure of many nitrogen-containing heterocycles like indoles. nih.gov These methods, particularly the Buchwald-Hartwig amination, have been developed to be highly efficient for the N-arylation of various amines with aryl halides, including brominated indoles. nih.govmdpi.com The general mechanism involves an oxidative addition of the aryl bromide to a Palladium(0) complex, followed by coordination of the amine, deprotonation to form an amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the catalyst. nih.gov

The success of these couplings often depends on the careful selection of the palladium precursor, the ligand, the base, and the solvent. For the coupling of brominated indole substrates, various catalytic systems have been explored. For instance, the combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine (B1218219) ligand such as Xantphos has proven effective. beilstein-journals.orgnih.gov The choice of base is also critical; inorganic bases like cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) are commonly employed to facilitate the deprotonation of the amine or indole nitrogen. beilstein-journals.orgnih.gov

A Pd(0)-catalyzed C-N bond-forming reaction has been specifically noted for the synthesis of brominated indoles using PtBu₃ as the phosphine ligand. organic-chemistry.org Furthermore, a robust method for creating N-functionalized indoles involves the Pd-catalyzed C-N bond coupling of halo-aryl enamines, utilizing a RuPhos precatalyst in the presence of sodium methoxide (B1231860) (NaOMe). bohrium.com These palladium-catalyzed strategies offer a versatile and powerful approach for the intramolecular cyclization or intermolecular coupling needed to form the C-N bond in brominated indole structures.

Table 1: Key Components in Palladium-Catalyzed C-N Bond Formation for Brominated Indoles

| Component | Examples | Role in Reaction |

|---|---|---|

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Catalyst precursor |

| Ligand | Xantphos, RuPhos, PtBu₃ | Stabilizes the palladium center and facilitates catalytic cycle steps |

| Base | Cs₂CO₃, K₂CO₃, NaOMe | Promotes deprotonation of the nitrogen source |

| Solvent | Dioxane, Toluene | Provides the reaction medium |

Synthesis via Pre-brominated Building Blocks

An alternative and often more direct approach to synthesizing specifically substituted indolines is to start with a commercially available or readily synthesized building block that already contains one of the required substituents.

6-Bromo-1H-indole is a key starting material for the synthesis of numerous biologically active compounds and serves as a fundamental building block for producing 6-bromoindole derivatives. nih.govsigmaaldrich.comgoogle.com Its availability makes it an attractive precursor for molecules like this compound. sigmaaldrich.comnih.gov The synthesis pathway typically involves the N-functionalization of the 6-bromoindole core, followed by the reduction of the indole's 2,3-double bond to yield the indoline structure.

The initial step is the N-alkylation or N-benzylation of the 6-bromoindole. This is commonly achieved by deprotonating the indole nitrogen with a suitable base, followed by nucleophilic attack on an alkyl or benzyl (B1604629) halide. nih.gov For the synthesis of the target compound, this would involve reacting 6-bromoindole with 3-fluorobenzyl bromide or a related halide. Following the successful N-benzylation, the resulting 1-(3-fluorobenzyl)-6-bromo-1H-indole is then reduced. Various reducing agents can accomplish this transformation, converting the indole ring into the saturated indoline ring.

A distinct synthetic strategy involves the construction of the brominated heterocyclic core through the cyclization of acyclic precursors. One such method is the base-mediated cyclization of dibromoolefins, which provides access to a variety of 2-bromobenzoheterocycles, including indoles. organic-chemistry.org This approach builds the indole ring system and incorporates a bromine atom in a single strategic step. The mechanism is thought to proceed through a bromoalkyne intermediate. organic-chemistry.org While this method primarily yields 2-bromoindoles, modifications and strategic placement of substituents on the starting olefin could potentially be adapted to form the desired 6-bromoindole skeleton.

N1-Functionalization with the 3-Fluorobenzyl Moiety

The introduction of the 3-fluorobenzyl group at the N1 position of the indole or indoline ring is a critical step in the synthesis of the target compound. This is typically accomplished through a nucleophilic substitution reaction.

N-Alkylation/N-Benzylation Reactions

N-alkylation of indoles is a well-established transformation in heterocyclic chemistry. lookchem.com The reaction involves the deprotonation of the N-H bond of the indole ring, creating a potent nucleophile (the indolide anion), which then attacks an electrophilic alkylating or benzylating agent. youtube.com The choice of base and reaction conditions is crucial to ensure high selectivity for N-alkylation over potential C3-alkylation. rsc.org

A variety of bases can be employed for the N-alkylation of indoles with benzyl halides, such as 3-fluorobenzyl bromide. The selection depends on the substrate's reactivity, desired reaction conditions, and scale.

Sodium Hydride (NaH): A strong, non-nucleophilic base, sodium hydride is frequently used for the deprotonation of indoles. rsc.org In a typical procedure, the indole (e.g., 6-bromoindole) is treated with NaH in an anhydrous aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). nih.govnih.gov The resulting sodium indolide salt is then reacted with 3-fluorobenzyl halide to yield the N-benzylated product. nih.govyoutube.com This method is highly effective and generally provides good yields. nih.gov

Potassium Hydroxide (B78521) (KOH): In combination with a solvent like dimethyl sulfoxide (B87167) (DMSO), potassium hydroxide offers a powerful basic medium for N-alkylation. orgsyn.org The KOH/DMSO system is effective for deprotonating the indole, allowing for subsequent reaction with a benzyl halide. This method is often used for a variety of indole alkylations. orgsyn.org

Potassium Carbonate (K₂CO₃): As a milder and more easily handled base, potassium carbonate is a practical choice for N-alkylation, often used in polar aprotic solvents like DMF or acetonitrile. lookchem.comresearchgate.netnih.gov While it is a weaker base than sodium hydride, it is sufficient for deprotonating many indole substrates, facilitating the reaction with alkyl or benzyl halides. researchgate.net Its use can be advantageous in large-scale synthesis due to its lower cost and safer handling profile. lookchem.com

Table 2: Comparison of Bases for N-Benzylation of Indoles

| Base | Common Solvent(s) | Characteristics |

|---|---|---|

| Sodium Hydride (NaH) | DMF, THF | Strong, non-nucleophilic base; requires anhydrous conditions. rsc.org |

| Potassium Hydroxide (KOH) | DMSO | Strong base system; effective for a wide range of indoles. orgsyn.org |

| Potassium Carbonate (K₂CO₃) | Acetonitrile, DMF | Milder, safer, and economical base; suitable for many substrates. researchgate.netnih.gov |

Palladium-Catalyzed N-Functionalization

A prominent method for synthesizing the target compound is through the N-functionalization of a pre-existing 6-bromoindoline (B1282224) core. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are highly effective for forming the crucial C-N bond between the indoline nitrogen and the benzyl group.

This reaction typically involves the coupling of 6-bromoindoline with a 3-fluorobenzyl halide (e.g., bromide or chloride) in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. The versatility and functional group tolerance of palladium catalysis make it a powerful tool for such transformations. beilstein-journals.org A novel catalytic system based on palladium acetate (B1210297) and tris(5-fluoro-2-methylphenyl)phosphane (F-TOTP) has been developed for intramolecular C-H functionalization, highlighting the ongoing innovation in palladium catalysis that can be applied to related transformations. nih.gov The choice of ligand is critical, as it influences the catalyst's stability and reactivity. The base is required to deprotonate the indoline nitrogen, generating the nucleophile that attacks the palladium complex.

Table 1: Representative Conditions for Palladium-Catalyzed N-Benzylation of 6-Bromoindoline

| Parameter | Condition | Reference |

|---|---|---|

| Starting Material | 6-Bromoindoline | nih.govbldpharm.com |

| Reagent | 3-Fluorobenzyl bromide | N/A |

| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | beilstein-journals.orgnih.gov |

| Ligand | Buchwald-Hartwig type phosphine ligand (e.g., XPhos, SPhos) | numberanalytics.com |

| Base | NaOt-Bu, K₂CO₃, or Cs₂CO₃ | beilstein-journals.org |

| Solvent | Toluene, Dioxane, or DMF | nih.gov |

| Temperature | 80-120 °C | N/A |

Integrated N-Benzylation and Cyclization Approaches

More advanced synthetic strategies aim to construct the N-benzylated indoline ring in a single, integrated process. Such approaches are highly atom- and step-economical. One potential method involves the intramolecular cyclization of a suitably substituted aniline (B41778) precursor. For instance, a 2-alkenyl-N-(3-fluorobenzyl)aniline derivative could undergo a palladium-catalyzed intramolecular C-H amination to form the indoline ring.

Overall Synthetic Routes and Methodological Considerations

The construction of this compound can be achieved via either sequential or convergent pathways, with the choice often depending on the availability of starting materials and desired scalability.

A sequential or linear approach is the most straightforward and commonly employed route. This pathway typically involves the initial synthesis of the 6-bromoindoline scaffold, followed by the attachment of the 3-fluorobenzyl group.

A typical sequence is as follows:

Synthesis of 6-Bromoindole : This can be achieved through various methods, such as the Fischer indole synthesis from (4-bromophenyl)hydrazine (B1265515) and a suitable ketone, or the bromination of indole itself. nih.gov

Reduction to 6-Bromoindoline : The resulting 6-bromoindole is then reduced to 6-bromoindoline. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN), catalytic hydrogenation, or diimide reduction.

N-Alkylation : The final step is the N-alkylation of 6-bromoindoline with 3-fluorobenzyl bromide or chloride, often under basic conditions (e.g., using NaH or K₂CO₃ in DMF) or via the palladium-catalyzed methods described previously. nih.govnih.gov

Convergent synthesis involves the separate preparation of key fragments of the molecule, which are then combined in a final step. For this compound, a convergent strategy could involve:

Fragment A : Synthesis of a 4-bromo-2-haloaniline derivative.

Fragment B : Preparation of a vinyl or allyl amine containing the N-(3-fluorobenzyl) group.

These two fragments could then be coupled using a transition-metal-catalyzed reaction, such as a Heck or Suzuki coupling, followed by a cyclization step to form the indoline ring. This approach allows for greater flexibility and can be more efficient for creating a library of related analogues by varying the individual fragments.

The success of the synthesis of this compound is highly dependent on the careful selection of reagents and reaction conditions.

Catalyst and Ligand : In palladium-catalyzed reactions, the choice of the palladium source (e.g., Pd(OAc)₂, PdCl₂(MeCN)₂) and the phosphine ligand is paramount. beilstein-journals.org Ligands modulate the electron density and steric environment of the metal center, influencing catalytic activity and selectivity. For C-N bond formation, bulky electron-rich phosphine ligands are generally preferred.

Base and Solvent : The selection of the base and solvent is also critical. Strong, non-nucleophilic bases like sodium hydride (NaH) or sodium tert-butoxide (NaOt-Bu) are often used for N-alkylation to ensure complete deprotonation of the indoline nitrogen. In contrast, milder bases like potassium carbonate (K₂CO₃) are used in many palladium-catalyzed couplings to maintain compatibility with functional groups. beilstein-journals.orgnih.gov The solvent (e.g., DMF, THF, Toluene) must be able to dissolve the reactants and be stable under the reaction conditions.

Halide Reactivity : In coupling reactions, the reactivity of the halide is a key consideration. Aryl or benzyl iodides are typically more reactive than bromides, which are in turn more reactive than chlorides. mdpi.com This difference in reactivity can be exploited for selective transformations in molecules containing multiple different halogen atoms.

While the target compound, this compound, is achiral, the principles of regioselectivity and stereoselectivity are fundamental to the synthesis of its core structure and any chiral derivatives.

Regioselectivity : Achieving the correct substitution pattern is a major challenge in aromatic and heterocyclic chemistry. The synthesis of the 6-bromoindoline precursor requires a regioselective method. The Fischer indole synthesis, for example, can yield two different regioisomers if an unsymmetrical ketone is used; however, its use with a symmetrical precursor or the direct bromination of a pre-formed indole can provide better control. nih.gov Furthermore, during functionalization, conditions can be tuned to favor N-alkylation over potential C3-alkylation. nih.gov Recent advances in C-H activation and functionalization offer powerful tools for the regioselective synthesis of substituted indoles and indolines. acs.orgthieme-connect.com

Stereoselectivity : The synthesis of indoline derivatives with substituents at the C2 or C3 positions introduces chirality, making stereocontrol essential. Although not directly applicable to the parent compound, the methodologies used can be stereoselective. Strategies to achieve this include asymmetric catalysis with chiral catalysts, the use of chiral auxiliaries attached to the substrate to direct the reaction, and biocatalysis using enzymes. numberanalytics.comacs.org For instance, diastereoselective reductions of substituted indoles can produce specific stereoisomers of 2,3-disubstituted indolines. nih.govacs.org These methods are crucial for preparing enantiomerically pure indoline-based compounds for various applications.

Chemical Reactivity and Transformations of 6 Bromo 1 3 Fluorobenzyl Indoline

Reactivity of the Indoline (B122111) Nitrogen Atom

The nitrogen atom in the 1-position of the indoline ring is a secondary amine derivative, and its lone pair of electrons confers nucleophilic and basic properties. Having already undergone benzylation to form the title compound, the nitrogen atom is now a tertiary amine. While it no longer possesses a proton for simple deprotonation-alkylation, its lone pair remains available for further reactions.

The nitrogen can act as a nucleophile, reacting with strong electrophiles. For instance, treatment with powerful alkylating agents, such as methyl triflate or trialkyloxonium salts, could lead to the formation of a quaternary ammonium (B1175870) salt. This transformation would impart a positive charge on the indoline nitrogen, significantly altering the electronic properties and subsequent reactivity of the entire ring system.

Furthermore, the nitrogen's lone pair can coordinate to Lewis acids. This interaction is particularly relevant in the context of certain catalytic reactions and can influence the reactivity of other parts of the molecule by withdrawing electron density from the aromatic ring.

Reactivity of the Bromine Substituent at C6

The bromine atom at the C6 position is a key functional group that opens the door to a wide array of synthetic transformations, most notably those involving the formation of new carbon-carbon and carbon-heteroatom bonds.

Direct nucleophilic aromatic substitution (SNAr) of the bromine atom on an electron-rich ring system like indoline is generally challenging. Such reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex, which is not the case here. Therefore, forcing conditions, such as high temperatures and very strong nucleophiles (e.g., sodium amide), would likely be required. These conditions might proceed through a highly reactive benzyne (B1209423) intermediate.

The bromine substituent at C6 makes the compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in modern organic synthesis for constructing complex molecular architectures under relatively mild conditions. wikipedia.orgwikipedia.org

Suzuki Reaction: The Suzuki-Miyaura coupling involves the reaction of the aryl bromide with an organoboron compound (typically a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. wikipedia.org This reaction would enable the formation of a new carbon-carbon bond at the C6 position, allowing for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents. Based on similar transformations with 5-bromoindazoles, a catalyst system like Pd(dppf)Cl₂ with a base such as K₂CO₃ would be effective. nih.gov

Table 1: Representative Conditions for Suzuki Coupling on Bromo-Heterocycles

| Catalyst | Base | Solvent | Temperature (°C) | Coupling Partner | Reference |

| Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane/Water | 80 | Arylboronic acid | nih.gov |

| PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF/Water | 77 | Potassium aryltrifluoroborate | nih.gov |

| Pd(PPh₃)₄ | Na₂CO₃ | DME/Water | 70-80 | Areneboronic acid | thieme-connect.de |

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new, substituted alkene at the C6 position. wikipedia.orgorganic-chemistry.org This transformation is typically carried out using a palladium catalyst, a base (like triethylamine), and often a phosphine (B1218219) ligand. wikipedia.orgbeilstein-journals.org This method is highly valuable for introducing alkenyl chains, which can be further functionalized. For related 3-bromoindazoles, Pd(OAc)₂ with PPh₃ and triethylamine (B128534) has been shown to be an effective system. beilstein-journals.org

Table 2: Representative Conditions for Heck Coupling on Bromo-Heterocycles

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Coupling Partner | Reference |

| Pd(OAc)₂ | PPh₃ | Triethylamine | Ball-milling | Ambient | n-Butyl acrylate | beilstein-journals.org |

| Pd(OAc)₂ | None | K₂CO₃ | Water/DMF | 80 | Styrene | nih.gov |

Sonogashira Reaction: The Sonogashira coupling enables the direct linkage of a terminal alkyne to the C6 position. The reaction is co-catalyzed by palladium and copper salts in the presence of a base. organic-chemistry.orglibretexts.org This reaction is a powerful method for synthesizing arylalkynes, which are versatile intermediates for further synthetic elaborations, including cyclization reactions or as building blocks in materials science. For related 5-bromoindoles, a system of PdCl₂(PPh₃)₂ and CuI is effective. thieme-connect.deresearchgate.net

Table 3: Representative Conditions for Sonogashira Coupling on Bromo-Heterocycles

| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Coupling Partner | Reference |

| PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene | Room Temp | Terminal Alkyne | nih.gov |

| Pd(PPh₃)₄ | CuI | Diisopropylamine | THF | Room Temp | Terminal Alkyne | researchgate.net |

Reactivity of the Fluoro Substituent on the Benzyl (B1604629) Moiety

The fluorine atom on the 3-fluorobenzyl group is generally unreactive under the conditions typically employed for the transformations described above (e.g., palladium-catalyzed couplings, standard nucleophilic or electrophilic reactions). The carbon-fluorine bond is exceptionally strong, making it a stable substituent that acts primarily as a spectator group. Its main influence is electronic; as a moderately electron-withdrawing and electronegative atom, it can subtly affect the properties of the benzyl ring and, by extension, the nucleophilicity of the indoline nitrogen. While certain metabolic processes can activate such groups, in the context of synthetic organic chemistry, it is considered a robust and non-labile functionality. masterorganicchemistry.com

Spectroscopic Characterization Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the number, type, and connectivity of atoms.

¹H NMR spectroscopy would reveal the number of different types of protons in the molecule, their relative numbers, and their neighboring protons. The spectrum would be expected to show distinct signals for the protons on the indoline (B122111) ring, the benzyl (B1604629) group, and the methylene (B1212753) bridge connecting them. The chemical shifts (δ) would be influenced by the electron-withdrawing effects of the bromine and fluorine atoms, and the aromatic rings. Spin-spin coupling would lead to characteristic splitting patterns (e.g., doublets, triplets, multiplets) that would help to establish the connectivity of the protons.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in 6-Bromo-1-(3-fluorobenzyl)indoline would give a distinct signal in the spectrum. The chemical shifts of the carbon signals would indicate the type of carbon (aliphatic or aromatic) and its local electronic environment. For example, the carbon atom attached to the bromine would be expected to appear at a characteristic chemical shift.

Given the presence of a fluorine atom on the benzyl group, ¹⁹F NMR spectroscopy would be a crucial tool. This technique is highly sensitive and would show a signal for the fluorine atom, with its chemical shift and coupling to neighboring protons providing confirmation of its position on the aromatic ring.

COSY (Correlation Spectroscopy) would establish correlations between protons that are coupled to each other, helping to trace out the spin systems within the indoline and benzyl fragments.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation) would correlate each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity between different parts of the molecule, such as the linkage between the benzyl group and the nitrogen of the indoline ring, and for assigning quaternary carbon atoms.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

HRMS would provide a highly accurate measurement of the molecular mass of this compound. This precise mass allows for the determination of the exact elemental formula, confirming the presence of bromine and fluorine atoms based on their characteristic isotopic patterns and mass defects. The fragmentation pattern observed in the mass spectrum would also offer valuable structural information, showing how the molecule breaks apart under ionization, which can further corroborate the proposed structure.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups present in a molecule by measuring the absorption of infrared radiation. The resulting IR spectrum provides a unique molecular fingerprint. However, a comprehensive search of scientific literature and chemical databases did not yield specific experimental IR spectroscopic data for this compound.

While spectral data for related compounds such as 6-bromoindole (B116670) exist, extrapolation of this information would not provide an accurate characterization of the title compound due to the significant structural differences introduced by the 3-fluorobenzyl substituent and the reduction of the indole (B1671886) to an indoline ring. The presence of the C-F bond, the tertiary amine in the indoline ring, and the specific substitution pattern on the aromatic rings would lead to a unique and complex IR spectrum.

For a definitive analysis, the experimental IR spectrum of this compound would be required. Key spectral regions of interest would include:

C-H stretching vibrations: Aromatic and aliphatic C-H stretches would appear around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

Aromatic C=C stretching vibrations: These would be observed in the 1600-1450 cm⁻¹ region.

C-N stretching vibration: The tertiary amine C-N stretch in the indoline ring would typically appear in the 1250-1020 cm⁻¹ range.

C-F stretching vibration: A strong absorption band characteristic of the C-F bond would be expected in the 1400-1000 cm⁻¹ region.

C-Br stretching vibration: The C-Br stretch would be found in the lower frequency "fingerprint" region, typically between 600 and 500 cm⁻¹.

Without access to the actual spectrum, a detailed analysis and data table cannot be provided.

X-ray Crystallography for Solid-State Structure Determination

Despite extensive searches of crystallographic databases and the scientific literature, no published single-crystal X-ray diffraction data for this compound could be located. While crystal structures for various other brominated indole and indoline derivatives have been reported, this specific compound has not been the subject of a publicly available crystallographic study.

A hypothetical crystallographic study of this compound would provide invaluable data, including:

Crystal System and Space Group: Defining the symmetry of the crystal lattice.

Unit Cell Dimensions: The precise lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Atomic Coordinates: The x, y, and z coordinates of each atom in the asymmetric unit.

Bond Lengths and Angles: Precise measurements of all interatomic distances and angles.

Torsion Angles: Describing the conformation of the molecule, particularly the orientation of the 3-fluorobenzyl group relative to the indoline ring system.

Intermolecular Interactions: Identifying any hydrogen bonds, halogen bonds, or π-stacking interactions that stabilize the crystal packing.

In the absence of experimental data, a table of crystallographic parameters cannot be generated.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict optimized geometries, electronic distributions, and other key molecular features.

Theoretical calculations on related 6-bromo quinazoline (B50416) derivatives have been performed using the B3LYP/6–31 + G(d,p) level of theory to determine their thermodynamic stability. researchgate.net Similar computations on 6-Bromo-1-(3-fluorobenzyl)indoline would provide valuable information on its stability and preferred conformation.

Table 1: Representative DFT Calculation Parameters for Indole (B1671886) Derivatives

| Parameter | Typical Value/Method |

| Functional | B3LYP |

| Basis Set | 6-31G++(d,p) |

| Environment | Gas Phase or Solvated (e.g., DMSO, Chloroform) |

| Purpose | Geometry Optimization, Electronic Structure |

| This table represents typical parameters used in DFT calculations for indole derivatives based on available literature. |

Molecular orbital analysis, particularly the study of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. nih.gov

For indole derivatives, HOMO-LUMO analysis is often performed using the results of DFT calculations. nih.gov In a study on indole appended pyrazolo-triazines, the HOMO-LUMO analysis helped in understanding the charge transfer interface within the molecule. nih.govresearchgate.net For this compound, the HOMO would likely be localized on the electron-rich indoline (B122111) ring system, while the LUMO might be distributed across the aromatic rings. The presence of the electron-withdrawing bromine and fluorine atoms would be expected to influence the energies of these orbitals. A smaller HOMO-LUMO gap would suggest higher reactivity.

The charge distribution within the molecule can also be calculated, indicating the sites most susceptible to electrophilic or nucleophilic attack. researchgate.net

Table 2: Expected Trends in Molecular Orbital Properties for this compound

| Molecular Orbital | Expected Characteristics |

| HOMO | Likely localized on the indoline ring, influencing its nucleophilicity. |

| LUMO | Potentially distributed over the benzyl (B1604629) and indoline rings, indicating sites for nucleophilic attack. |

| HOMO-LUMO Gap | A key determinant of the molecule's reactivity and electronic transitions. |

| This table outlines the expected molecular orbital characteristics for this compound based on general principles and data from related compounds. |

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts)

Computational methods can predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating NMR spectra and is often performed in conjunction with DFT. mdpi.com

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry is a powerful tool for investigating reaction mechanisms. For instance, DFT calculations can be used to model the transition states and intermediates of a chemical reaction, providing insights into the reaction pathway and its energetics.

The synthesis of this compound likely involves the N-benzylation of 6-bromoindoline (B1282224). Computational studies on the N-alkylation of indoles have provided insights into plausible reaction mechanisms. researchgate.net For example, DFT calculations can help to understand the formation of intermediates and the role of catalysts in such reactions. researchgate.net While a specific mechanistic study for the synthesis of this compound is not available, computational modeling could be used to explore the S_N2 reaction pathway between 6-bromoindoline and 3-fluorobenzyl bromide, for example.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of a molecule are often dependent on its three-dimensional shape and flexibility. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. Molecular dynamics (MD) simulations can provide a picture of the dynamic behavior of a molecule over time.

MD simulations could further elucidate the flexibility of the indoline ring and the benzyl substituent, providing insights into how the molecule might interact with biological targets. acs.org

Strategic Derivatization and Scaffold Modification

Utilization as a Synthetic Building Block for Complex Molecules

6-Bromo-1-(3-fluorobenzyl)indoline is primarily utilized as a sophisticated building block in multi-step synthetic pathways. The indoline (B122111) scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The presence of the bromine atom and the fluorobenzyl group enhances its utility, allowing for controlled, sequential reactions to build molecular complexity.

Researchers have employed this and closely related 6-bromoindole (B116670) derivatives as starting materials for the synthesis of a variety of compounds, including potential neuroleptic and antipsychotic agents. nih.govsigmaaldrich.com The general strategy involves using the inherent reactivity of the indoline system and its substituents to introduce new functional groups and ring systems. For instance, the core structure is often a precursor for creating elaborate heterocyclic systems, where the indoline serves as the foundational motif upon which further chemical architecture is constructed. The synthesis of inhibitors for enzymes like bacterial cystathionine (B15957) γ-lyase has been achieved using 6-bromoindole as a key starting material, highlighting the importance of this scaffold in developing antibacterial compounds. nih.gov

Introduction of Diverse Substituents through the Bromine Atom

The bromine atom at the 6-position of the indoline ring is a key handle for introducing molecular diversity. As a halogen, it is an excellent leaving group in a variety of cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov

Palladium-catalyzed cross-coupling reactions are the most common methods employed to modify the 6-position. These reactions offer mild conditions and high tolerance for various functional groups. nih.gov Notable examples include:

Suzuki-Miyaura Coupling: Reacting the bromo-indoline with boronic acids or esters in the presence of a palladium catalyst and a base allows for the introduction of a wide range of aryl, heteroaryl, alkyl, and alkenyl groups. nih.gov This method has been used to synthesize complex molecules, including potential glucocorticoid receptor modulators. nih.gov

Heck Coupling: This reaction pairs the bromo-indoline with an alkene to form a new carbon-carbon bond, enabling the attachment of vinyl-type substituents.

Sonogashira Coupling: The introduction of alkyne fragments is achieved by coupling the starting material with a terminal alkyne, catalyzed by palladium and a copper co-catalyst.

Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds, allowing for the introduction of various amine functionalities at the 6-position.

These cross-coupling reactions demonstrate the versatility of the bromine atom as a synthetic linchpin for creating libraries of diverse compounds for structure-activity relationship (SAR) studies in drug discovery.

Modifications at the N1-Benzyl Moiety

The N1-(3-fluorobenzyl) group also offers opportunities for chemical modification, although it is generally more stable than the C-Br bond. The fluorine atom on the benzyl (B1604629) ring can influence the electronic properties of the molecule and can be a site for further reactions, though this is less common.

More frequently, the entire N1-benzyl group can be cleaved under specific reductive conditions to yield the secondary amine (6-bromoindoline). This de-benzylation step is often a strategic maneuver in a synthetic route. Once the benzyl group is removed, the newly freed nitrogen atom becomes available for the introduction of a wide array of different substituents. This allows for the synthesis of N-alkylated, N-acylated, or N-arylated indoline derivatives, significantly expanding the chemical space accessible from the original building block. For example, alkylation with different electrophiles can introduce novel side chains crucial for biological activity.

Functionalization of the Indoline Ring System

Beyond the bromine and N-benzyl groups, the indoline ring system itself can be functionalized. The aromatic portion of the indoline (the benzene (B151609) ring) and the five-membered heterocyclic ring present different reactivities.

Aromatic Ring Functionalization: The benzene ring can undergo electrophilic aromatic substitution reactions, although the positions are influenced by the existing bromo and alkylamino groups. More controlled functionalization can be achieved through directed metalation, where a directing group guides a metalating agent (like an organolithium reagent) to a specific position, which can then be quenched with an electrophile.

Five-Membered Ring Functionalization: The carbon atoms adjacent to the nitrogen (C2 and C7) and the other positions on the pyrrolidine (B122466) ring can also be sites for derivatization. nih.gov For instance, oxidation can convert the indoline to the corresponding oxindole (B195798) (indolin-2-one) or isatin (B1672199) (indole-2,3-dione) derivatives. sigmaaldrich.combldpharm.com These oxidized forms are valuable intermediates themselves, as the newly introduced carbonyl groups can participate in a variety of condensation and addition reactions to build spirocyclic systems and other complex structures. researchgate.net Photocatalytic methods have also been developed for the intramolecular cycloaddition of indole (B1671886) derivatives, leading to the formation of semi-saturated polycyclic frameworks. acs.org

Through these varied strategies, this compound serves as a highly adaptable platform for the synthesis of diverse and complex molecules tailored for specific applications, particularly in the field of pharmaceutical sciences.

Data Tables

Table 1: Examples of Cross-Coupling Reactions at the C6-Bromine Position This table is illustrative of reactions performed on the 6-bromoindole scaffold, which are applicable to this compound.

| Reaction Type | Coupling Partner | Catalyst System | Product Type | Reference |

| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | 6-Arylindoline | nih.gov |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 6-Alkynylindoline | N/A |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃, BINAP, NaOtBu | 6-Aminoindoline | N/A |

| Heck | Alkene | Pd(OAc)₂, P(o-tol)₃, Et₃N | 6-Alkenylindoline | N/A |

| Carbonylation | Carbon Monoxide, Amine | Pd(OAc)₂, dppp | 6-Carboxamidoindole | sigmaaldrich.com |

Table 2: Potential Functionalization Sites of this compound

| Position | Type of Modification | Potential Reagents/Conditions | Resulting Functional Group |

| C6 | Cross-Coupling | Boronic acids, alkynes, amines, alkenes (with Pd catalyst) | Aryl, alkynyl, amino, alkenyl |

| N1 | Debenzylation | H₂, Pd/C or other reducing agents | Secondary amine (-NH) |

| N1 | Acylation (post-debenzylation) | Acid chlorides, anhydrides | Amide |

| C2/C3 | Oxidation | Various oxidizing agents | Carbonyl (Oxindole/Isatin) |

| Aromatic Ring | Electrophilic Substitution | Nitrating/sulfonating agents | Nitro, sulfonic acid |

Advanced Methodologies in Indoline Chemistry Relevant to 6 Bromo 1 3 Fluorobenzyl Indoline Research

Asymmetric Synthesis of Chiral Indoline (B122111) Derivatives

The development of methods for the enantioselective synthesis of chiral indolines is a significant area of research, as the biological activity of such molecules is often dependent on their stereochemistry. These approaches are crucial for producing specific enantiomers of substituted indolines for pharmacological evaluation.

Catalytic Asymmetric Hydrogenation: A primary method for producing chiral indolines is the asymmetric hydrogenation of substituted indoles. Rhodium complexes featuring trans-chelating chiral diphosphine ligands, such as PhTRAP, have proven effective. For instance, the hydrogenation of N-tosyl 3-substituted indoles using a catalyst generated from [Rh(nbd)₂]SbF₆, PhTRAP, and Cs₂CO₃ yields optically active indolines with a chiral center at the 3-position in high enantiomeric excess (95-98% ee). acs.org Similarly, rhodium-PhTRAP catalysts can produce 2-substituted indolines with up to 95% ee. acs.org

Organocatalysis: Organocatalytic methods provide a metal-free alternative for asymmetric indoline synthesis. Chiral Brønsted acids, for example, can catalyze the transfer hydrogenation of 3H-indoles using a Hantzsch dihydropyridine (B1217469) as the hydrogen source, affording optically active indolines with high enantioselectivity. organic-chemistry.orgkaust.edu.sa Another strategy involves the intramolecular Michael addition of (E)-3-(2-(2-oxopropylamino)aryl)-1-arylprop-2-en-1-ones, catalyzed by a primary amine derived from a cinchona alkaloid. This reaction can produce either cis- or trans-2,3-disubstituted indolines with excellent enantioselectivities (up to 99% ee), depending on the substrate. rsc.org

Metal-Catalyzed Cyclizations: Copper-catalyzed intramolecular hydroamination of N-sulfonyl-2-allylanilines represents a valuable method for synthesizing chiral 2-methylindolines, achieving up to 90% ee. acs.orgnih.gov Palladium catalysis has also been employed in the intramolecular decarboxylative asymmetric amination of vinyl benzoxazepinones. This approach efficiently constructs chiral 2-vinyl-2-aryl/alkyl indoline frameworks with high enantioselectivities (over 50 examples, up to 97% ee). acs.orgacs.org

Interactive Data Table: Comparison of Asymmetric Synthesis Methods for Chiral Indolines

| Method | Catalyst/Reagent | Substrate Type | Position of Chirality | Enantiomeric Excess (ee) | Reference |

| Asymmetric Hydrogenation | Rhodium-PhTRAP complex | N-Tosyl 3-substituted indoles | C3 | 95-98% | acs.org |

| Asymmetric Hydrogenation | Rhodium-PhTRAP complex | N-Acetyl 2-substituted indoles | C2 | up to 95% | acs.org |

| Organocatalytic Michael Addition | Cinchona alkaloid-derived primary amine | α,β-unsaturated ketones | C2, C3 | up to 99% | rsc.org |

| Brønsted Acid Transfer Hydrogenation | Chiral Brønsted Acid / Hantzsch dihydropyridine | 3H-Indoles | C2 | up to 97% | organic-chemistry.org |

| Copper-Catalyzed Hydroamination | Copper complex / Chiral ligand | N-sulfonyl-2-allylanilines | C2 | up to 90% | acs.orgnih.gov |

| Palladium-Catalyzed Amination | Palladium complex / Chiral ligand | Vinyl benzoxazepinones | C2 (quaternary) | up to 97% | acs.org |

Green Chemistry Approaches in Indoline Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of indoline derivatives to minimize environmental impact and enhance safety. These approaches focus on reducing waste, using less hazardous materials, and improving energy efficiency.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry for synthesizing indoles and indolines. It often leads to significantly shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. For instance, microwave-assisted Pictet-Spengler type condensation reactions have been used for synthesizing benzimidazole-linked indoline hybrids. nih.gov

Sustainable Solvents and Catalysts: A key aspect of green chemistry is the replacement of hazardous organic solvents with more environmentally benign alternatives like water or the use of solvent-free conditions. rsc.orgacs.org The development of efficient and recyclable catalysts, including nanocatalysts and green catalysts, is also a major focus. nih.gov These strategies not only reduce chemical waste but can also simplify product purification. rsc.org

Flow Chemistry Applications in Indoline Synthesis

Flow chemistry, or continuous flow synthesis, offers significant advantages over traditional batch processing for the synthesis of indolines, including improved safety, efficiency, and scalability.

Enhanced Safety and Control: Flow reactors handle small volumes of reactants at any given time, which minimizes the risks associated with highly reactive or hazardous reagents. The high surface-area-to-volume ratio in microreactors allows for precise temperature control and rapid heat dissipation, preventing runaway reactions. nih.gov

Improved Efficiency and Productivity: Flow chemistry can dramatically reduce reaction times and increase productivity. For example, the N-alkylation of an indoline nitrogen, a key step in synthesizing compounds like 6-Bromo-1-(3-fluorobenzyl)indoline, was optimized in a flow reactor, achieving near-complete conversion in 30 minutes compared to 4 days in a batch process. This resulted in a space-time yield approximately 200 times higher. acs.orgacs.org Similarly, a one-step heterogeneous catalytic hydrogenation for indoline synthesis was developed in a flow system, avoiding the use of common reducing agents. acs.orgacs.org

Scalability and Automation: Flow chemistry systems are readily scalable by extending the operation time or by running multiple reactors in parallel. They also lend themselves to automation, which can lead to highly efficient and reproducible production of indoline derivatives. nih.gov This technology is particularly attractive for producing active pharmaceutical ingredients (APIs). nih.gov

Interactive Data Table: Batch vs. Flow Chemistry for Indoline Synthesis

| Parameter | Batch Process (N-alkylation) | Flow Process (N-alkylation) | Reference |

| Reaction Time | 4 days | 30 minutes | acs.org, acs.org |

| Productivity | Base | ~200x higher | acs.org, acs.org |

| Reagent Usage | Standard amount | Reduced by a factor of 10 | acs.org, acs.org |

| Safety | Higher risk with hazardous reagents | Minimized risk | nih.gov |

Multicomponent Reactions for Indoline Scaffold Assembly

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that contains the structural elements of all the starting materials. MCRs are advantageous for building complex molecular scaffolds like indolines due to their high atom economy, step economy, and ability to generate structural diversity.

Convergent Synthesis: MCRs allow for the rapid assembly of complex heterocyclic structures from simple, readily available building blocks. kaust.edu.sauni-konstanz.de This convergent approach is highly desirable for creating libraries of compounds for drug discovery. For example, indole (B1671886), formaldehyde, and an amino hydrochloride can be assembled in a one-pot reaction to yield indole-fused oxadiazepines. rsc.orguni-konstanz.de

Scaffold Diversity: By varying the starting components, MCRs can be used to generate a wide range of structurally diverse indoline-based heterocycles. This modularity is a powerful tool for exploring chemical space and optimizing the properties of lead compounds. kaust.edu.sa Recent research has demonstrated the assembly of indole-fused seven-membered heterocycles through MCRs. rsc.orguni-konstanz.de

Mechanism and Application: The mechanism of these reactions often involves a cascade of events, such as alkylamination, where new bonds are formed in a sequential and controlled manner. kaust.edu.sa These reactions can be applied to the late-stage functionalization of complex molecules, including peptides. rsc.orguni-konstanz.de Zinc(II)-catalyzed divergent annulation reactions of indoles with 1,2-diaza-1,3-dienes have been shown to produce two different types of polycyclic fused indoline scaffolds by simply tuning the substituents on the substrates. nih.gov

Future Research Directions in the Chemistry of Substituted Indolines

Development of Novel and Efficient Synthetic Routes

The synthesis of specifically substituted indolines like 6-bromo-1-(3-fluorobenzyl)indoline is not yet documented in publicly available literature. However, its synthesis can be envisioned through the N-alkylation of 6-bromoindoline (B1282224) with 3-fluorobenzyl bromide. The parent 6-bromoindole (B116670) is a commercially available starting material. sigmaaldrich.comnih.gov The development of novel synthetic routes for such compounds is a key area of research, aiming for higher efficiency, sustainability, and access to a wider range of analogues.

A plausible synthetic approach would involve the initial reduction of 6-bromoindole to 6-bromoindoline, followed by N-alkylation. The hydrogenation of indoles to indolines can be challenging due to the stability of the indole (B1671886) nucleus and potential catalyst poisoning by the resulting indoline (B122111). sci-hub.se However, methods using catalysts like platinum on carbon (Pt/C) in water have been reported for this transformation. sci-hub.se

The subsequent N-alkylation of 6-bromoindoline with a suitable 3-fluorobenzyl halide would yield the target compound. This reaction is typically carried out in the presence of a base. For instance, the synthesis of N-benzyl-5-bromoindoline-2,3-dione involves the reaction of 5-bromo-isatin with benzyl (B1604629) bromide in the presence of potassium carbonate in acetonitrile. nih.gov A similar strategy could be adapted for the synthesis of this compound.

Table 1: Plausible Synthetic Route for this compound

| Step | Reactants | Reagents and Conditions | Product | Reference (Analogous) |

| 1 | 6-Bromoindole | H₂, Pt/C, Water | 6-Bromoindoline | sci-hub.se |

| 2 | 6-Bromoindoline, 3-Fluorobenzyl bromide | K₂CO₃, Acetonitrile | This compound | nih.gov |

Exploration of Undiscovered Reactivity Patterns

The reactivity of the indoline core in "this compound" is influenced by its substituents. The bromine atom at the 6-position and the 3-fluorobenzyl group at the nitrogen atom introduce specific electronic and steric features that could lead to novel reactivity.

The bromine atom serves as a versatile handle for further functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide array of substituents at the 6-position, leading to a diverse library of analogues. For example, palladium-catalyzed reactions of 6-bromoindole have been used to introduce different groups. sigmaaldrich.com

The 3-fluorobenzyl group, with its electron-withdrawing fluorine atom, can influence the nucleophilicity of the indoline nitrogen and the reactivity of the aromatic rings. studymind.co.ukwikipedia.org Exploring the impact of this group on the reactivity of the indoline nucleus, particularly in electrophilic aromatic substitution reactions on the benzene (B151609) ring, could reveal new and selective transformations. The presence of electron-withdrawing groups can deactivate the benzene ring towards electrophilic attack and direct incoming electrophiles to specific positions. studymind.co.ukyoutube.com

Future research should systematically investigate the reactivity of the C-H bonds on both the indoline and the benzyl moieties, potentially through transition-metal-catalyzed C-H activation strategies, to unlock new avenues for functionalization.

Design of Advanced Synthetic Strategies for Highly Substituted Analogs

The development of advanced synthetic strategies to access highly substituted indoline analogs is a significant area of future research. nih.gov This involves creating methods that allow for precise control over the placement of multiple substituents on the indoline scaffold.

Multicomponent reactions (MCRs) offer a powerful tool for the rapid construction of complex molecules in a single step. numberanalytics.comnih.gov Designing novel MCRs that incorporate indoline precursors could provide efficient access to a wide range of highly substituted indolines. For instance, a four-component reaction has been developed for the synthesis of trisubstituted 3-iodoindoles. nih.gov

Domino reactions, where a single event triggers a cascade of subsequent transformations, can also be employed to build molecular complexity efficiently. sci-hub.se Research into domino sequences that start from simple, readily available materials and lead to polysubstituted indolines would be highly valuable.

Furthermore, the late-stage functionalization of the "this compound" core is a key strategy for rapidly generating a library of derivatives for biological screening. This involves developing robust and selective methods to modify the existing scaffold at various positions.

Table 2: Examples of Advanced Synthetic Strategies for Substituted Indoles/Indolines

| Strategy | Description | Example | Reference |

| Multicomponent Reaction | A one-pot reaction involving three or more starting materials to form a complex product. | Synthesis of trisubstituted 3-iodoindoles from ortho-haloanilines, terminal alkynes, N-iodosuccinimide, and alkyl halides. | nih.gov |

| Domino Reaction | A sequence of intramolecular reactions triggered by a single event. | Domino Michael/α-alkylation for the synthesis of disubstituted indolines. | sci-hub.se |

| C-H Activation | Direct functionalization of C-H bonds. | Palladium-catalyzed C-H activation for the synthesis of 3,3-disubstituted indolines. | sci-hub.se |

Integration with Emerging Synthetic Technologies

The integration of emerging synthetic technologies can revolutionize the synthesis of substituted indolines, offering improved efficiency, safety, and scalability. numberanalytics.comnumberanalytics.com

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes. numberanalytics.com The synthesis of indoline derivatives could be significantly enhanced by adapting key reaction steps to flow conditions.